- Microwave-Assisted Synthesis of Polysubstituted Benzimidazoles by Heterogeneous Pd-Catalyzed Oxidative C-H Activation of Tertiary Amines, European Journal of Organic Chemistry, 2011, 2011(29), 5791-5795
Cas no 92443-13-5 (2-Methyl-1H-benzodimidazole-5-carbonitrile)
92443-13-5 structure
Product Name:2-Methyl-1H-benzodimidazole-5-carbonitrile
Número CAS:92443-13-5
MF:C9H7N3
Megavatios:157.171981096268
MDL:MFCD06659814
CID:803328
Update Time:2023-11-22
2-Methyl-1H-benzodimidazole-5-carbonitrile Propiedades químicas y físicas
Nombre e identificación
-
- 2-Methyl-1H-benzo[d]imidazole-5-carbonitrile
- 1H-Benzimidazole-6-carbonitrile,2-methyl-
- 2-methyl-1H-benzimidazole-5-carbonitrile(SALTDATA: FREE)
- 2-methyl-1H-Benzimidazole-6-carbonitrile
- 2-methyl-3H-benzimidazole-5-carbonitrile
- 2-Methyl-1H-benzimidazole-5-carbonitrile
- 2-Methyl-5-cyan-benzimidazol
- 2-METHYLBENZIMIDAZOLE-5-CARBONITRILE
- 5-CYANO-2-METHYL-BENZIMIDAZOLE
- 1H-Benzimidazole-5-carbonitrile, 2-methyl- (9CI)
- 2-Methyl-1H-benzimidazole-6-carbonitrile (ACI)
- 5(or 6)-Benzimidazolecarbonitrile, 2-methyl- (7CI)
- 2-Methyl-1H-1,3-benzodiazole-5-carbonitrile
- 2-Methyl-1H-1,3-benzodiazole-6-carbonitrile
- 2-Methyl-1H-benzodimidazole-5-carbonitrile
-
- MDL: MFCD06659814
- Renchi: 1S/C9H7N3/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3,(H,11,12)
- Clave inchi: QPFHANMJUAOJKH-UHFFFAOYSA-N
- Sonrisas: N#CC1C=C2C(NC(C)=N2)=CC=1
Atributos calculados
- Calidad precisa: 157.06400
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 0
Propiedades experimentales
- PSA: 52.47000
- Logp: 1.74298
2-Methyl-1H-benzodimidazole-5-carbonitrile Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Methyl-1H-benzodimidazole-5-carbonitrile PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | M337363-2.5mg |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M337363-5mg |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 5mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M337363-25mg |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 25mg |
$ 95.00 | 2022-06-03 | ||
| abcr | AB267934-250 mg |
2-Methyl-1H-benzimidazole-5-carbonitrile; 95% |
92443-13-5 | 250mg |
€341.40 | 2023-04-26 | ||
| abcr | AB267934-1 g |
2-Methyl-1H-benzimidazole-5-carbonitrile; 95% |
92443-13-5 | 1g |
€565.00 | 2023-04-26 | ||
| Chemenu | CM529792-1g |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 95% | 1g |
$393 | 2023-02-01 | |
| eNovation Chemicals LLC | Y1249907-1g |
2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE |
92443-13-5 | 95% | 1g |
$500 | 2024-06-07 | |
| abcr | AB267934-250mg |
2-Methyl-1H-benzimidazole-5-carbonitrile, 95%; . |
92443-13-5 | 95% | 250mg |
€357.80 | 2025-04-15 | |
| abcr | AB267934-1g |
2-Methyl-1H-benzimidazole-5-carbonitrile, 95%; . |
92443-13-5 | 95% | 1g |
€587.60 | 2025-04-15 | |
| 1PlusChem | 1P0066BH-1g |
2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE |
92443-13-5 | 96% | 1g |
$350.00 | 2025-02-21 |
2-Methyl-1H-benzodimidazole-5-carbonitrile Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: 2-Butenenitrile Catalysts: Palladium (carbon supported) Solvents: Toluene ; 1.5 h, 170 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Acetic acid , Indium Solvents: Ethyl acetate ; 6 h, reflux
Referencia
- Indium-mediated one-pot benzimidazole synthesis from 2-nitroanilines or 1,2-dinitroarenes with orthoesters, Tetrahedron, 2011, 67(41), 8027-8033
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Acetic acid ; rt; 15 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
Referencia
- Preparation of oxadiazole compounds as S1P1 agonists, United States, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Catalysts: Sucrose Solvents: Ethanol , Acetone
Referencia
- Reductive cyclization with baker's yeast of 4-alkyl-2-nitroacetanilides to 6-alkylbenzimidazoles and 1-hydroxy-2-methyl-6-alkylbenzimidazoles, Journal of the Chemical Society, 2001, (21), 2754-2756
Métodos de producción 5
Condiciones de reacción
1.1 Solvents: 1,4-Dioxane ; 8 h, 120 °C
Referencia
- Oxalic/malonic acids as carbon building blocks for benzazole, quinazoline and quinazolinone synthesis, Organic & Biomolecular Chemistry, 2018, 16(8), 1337-1342
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Stannous chloride ; 1 min, rt → 130 °C; 5 min, 130 °C
Referencia
- Rapid one-pot preparation of 2-substituted benzimidazoles from 2-nitroanilines using microwave conditions, Tetrahedron Letters, 2005, 46(39), 6741-6743
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Rhodium (polymer supported) Solvents: Ethanol , 1,4-Dioxane ; 48 h, 130 °C; 130 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referencia
- Supported Rhodium (Rh@PS) Catalyzed Benzimidazoles Synthesis using Ethanol/Methanol as C2H3/CH Source, Advanced Synthesis & Catalysis, 2019, 361(1), 67-72
Métodos de producción 8
Condiciones de reacción
1.1 Catalysts: Rhodium , Amberlite IRA 900 (Cl - form) Solvents: 1,4-Dioxane ; 48 h, 140 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Rhodium catalyzed 2-alkyl-benzimidazoles synthesis from benzene-1,2-diamines and tertiary alkylamines as alkylating agents, Applied Organometallic Chemistry, 2021, 35(8),
Métodos de producción 9
Condiciones de reacción
1.1 12 h, reflux
Referencia
- Cyano-benzimidazole salts for electrochemical cells and method for synthesis thereof, United States, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: 1,4-Dioxane ; 24 h, 130 °C
Referencia
- Diheterocycle-substituted pyridine-2(1H)-ketone derivative, preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Acetic acid ; 30 min, 20 bar, 150 °C
Referencia
- A Novel One-pot Benzimidazole Ring Formation via a Continuous Flow Selective Reductive Cyclization Method, Current Organic Chemistry, 2018, 22(19), 1940-1944
2-Methyl-1H-benzodimidazole-5-carbonitrile Raw materials
- propanedioic acid
- 1,1,1-Trimethoxyethane
- Acetamide,N-(4-cyano-2-nitrophenyl)-
- 3-amino-4-nitro-benzonitrile
- 4-Amino-3-nitrobenzonitrile
- 3,4-Diaminobenzonitrile
2-Methyl-1H-benzodimidazole-5-carbonitrile Preparation Products
2-Methyl-1H-benzodimidazole-5-carbonitrile Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:92443-13-5)2-Methyl-1H-benzodimidazole-5-carbonitrile
Número de pedido:A844236
Estado del inventario:in Stock
Cantidad:1g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:02
Precio ($):357.0
Correo electrónico:sales@amadischem.com
2-Methyl-1H-benzodimidazole-5-carbonitrile Literatura relevante
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
92443-13-5 (2-Methyl-1H-benzodimidazole-5-carbonitrile) Productos relacionados
- 237429-61-7(1H-Benzimidazole-6-carbonitrile,2-(hydroxymethyl)-)
- 150613-50-6(2-Chloromethyl-3H-benzoimidazole-5-carbonitrile)
- 88422-24-6(1H-Benzimidazole-2-carbonitrile,6-methyl-)
- 878025-51-5(2-(aminomethyl)-3H-benzimidazole-5-carbonitrile)
- 226258-72-6(2-methyl-1H-1,3-benzodiazole-5,6-dicarbonitrile)
- 1792-41-2(2,5-Dimethyl-1H-benzimidazole)
- 825613-16-9(2-phenyl-1H-1,3-benzodiazole-5,6-dicarbonitrile)
- 6287-83-8(1H-1,3-benzodiazole-6-carbonitrile)
- 319916-65-9(2-propyl-1H-Benzimidazole-6-carbonitrile)
- 69984-78-7(1H-Benzimidazole-6-carbonitrile(9CI))
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:92443-13-5)2-Methyl-1H-benzodimidazole-5-carbonitrile
Pureza:99%
Cantidad:1g
Precio ($):357.0